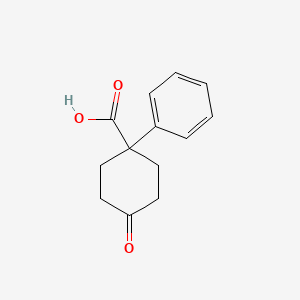

4-Oxo-1-phenylcyclohexanecarboxylic acid

Description

4-Oxo-1-phenylcyclohexanecarboxylic acid is a bicyclic organic compound featuring a cyclohexane ring substituted with a phenyl group, a ketone (oxo group), and a carboxylic acid. Its IUPAC name is derived based on priority rules, where the carboxylic acid group (-COOH) serves as the principal functional group, dictating the numbering of the cyclohexane ring. The ketone group is positioned at carbon 4, while the phenyl group and carboxylic acid are both attached to carbon 1 .

Molecular Formula: C₁₃H₁₄O₃

Molecular Weight: 218.25 g/mol

Key Features:

- Cyclohexane core with a rigid, non-planar structure.

- Electron-withdrawing carboxylic acid and ketone groups, enhancing acidity.

- Hydrophobic phenyl substituent influencing solubility and intermolecular interactions.

The compound is synthesized via a two-step process involving substitution and hydrolysis, with optimized conditions for yield and purity . It is commonly used in pharmaceutical intermediates and organic synthesis, particularly in forming acid chlorides for further derivatization .

Properties

IUPAC Name |

4-oxo-1-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-11-6-8-13(9-7-11,12(15)16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXVJOPRMXBHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322106 | |

| Record name | 4-OXO-1-PHENYLCYCLOHEXANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75945-91-4 | |

| Record name | 75945-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-OXO-1-PHENYLCYCLOHEXANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-phenylcyclohexanecarboxylic acid typically involves the reaction of 1,3-cyclohexanedicarboxylic acid with phenylmagnesium bromide, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether. The reaction mixture is usually maintained at low temperatures to control the reactivity of the Grignard reagent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Nitro, halogenated, and other substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Oxo-1-phenylcyclohexanecarboxylic acid has been investigated for its potential therapeutic applications, particularly as an intermediate in the synthesis of various bioactive compounds.

Case Study: Synthesis of Analgesics

Research has shown that derivatives of this compound can be synthesized to create analgesic agents. For instance, modifications on the cyclohexane ring can lead to compounds with enhanced pain-relieving properties. A study demonstrated that certain derivatives exhibited significant activity against pain in animal models, suggesting that this compound could serve as a valuable scaffold for developing new analgesics .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on potassium channels. Its structural features allow it to interact effectively with various enzymes, providing insights into the mechanisms of enzyme action and inhibition.

Case Study: Potassium Channel Inhibitors

In a patent review, compounds related to this compound were identified as potential inhibitors of voltage-gated potassium channels (Kv channels). These inhibitors could have implications in treating conditions such as cardiac arrhythmias and neurological disorders .

Material Science Applications

The compound's unique chemical structure allows it to be used in the development of new materials, particularly polymers and coatings.

The synthetic versatility of this compound enables the creation of various derivatives through chemical modifications.

Case Study: Derivative Synthesis

A recent study highlighted the synthesis of several new derivatives by modifying the carboxylic acid group and the phenyl ring. These derivatives showed promising biological activities, including anti-inflammatory and antimicrobial properties .

Future Directions in Research

Ongoing research is focused on exploring additional applications of this compound in drug discovery and materials science. The ability to modify its structure opens avenues for developing targeted therapies and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-1-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various derivatives and complexes, which may exhibit unique properties and activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Groups

4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid

- Molecular Formula : C₁₄H₁₆O₃

- Substituents : A methyl group (-CH₃) at the para position of the phenyl ring.

- Impact : The electron-donating methyl group slightly reduces acidity compared to the parent compound. Increased hydrophobicity may affect crystallinity and solubility in polar solvents .

4-Oxo-1-(o-tolyl)cyclohexanecarboxylic acid

- Molecular Formula : C₁₄H₁₆O₃

- Substituents : Methyl group at the ortho position of the phenyl ring.

Analogues with Extended Carbon Chains

3-(2-Oxo-1-phenylcyclohexyl)propanoic acid

- Molecular Formula : C₁₅H₁₈O₃

- Substituents: A propanoic acid chain (-CH₂CH₂COOH) replaces the carboxylic acid at position 1.

- However, reduced ring strain may lower thermal stability .

Analogues with Different Core Structures

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

- Molecular Formula : C₁₅H₈ClF₂N₂O₃

- Core Structure : Naphthyridine (a bicyclic heteroaromatic ring) instead of cyclohexane.

- Impact : The aromatic naphthyridine core enhances planarity and π-π stacking interactions. Halogen substituents (Cl, F) increase electronegativity, boosting acidity and antibacterial activity .

Analogues Without Phenyl Substituents

4-Oxocyclohexanecarboxylic acid

- Molecular Formula : C₇H₁₀O₃

- Substituents : Lacks the phenyl group; only a ketone and carboxylic acid are present.

- Impact: Higher solubility in polar solvents (e.g., water) due to reduced hydrophobicity.

4-Hydroxycyclohexane-1-carboxylic acid

Comparative Data Table

Key Research Findings

- Synthetic Optimization : The target compound’s synthesis via oxalyl chloride activation achieves >90% purity under mild conditions, minimizing by-products .

- Biological Relevance : Naphthyridine derivatives exhibit potent antibacterial activity due to halogen-enhanced electron deficiency .

- Crystallography : Substituents like methyl groups on the phenyl ring influence crystal packing and stability, as observed in SHELX-refined structures .

Biological Activity

4-Oxo-1-phenylcyclohexanecarboxylic acid is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a cyclohexane ring with a phenyl group and a carboxylic acid functional group. Its chemical formula is , and it exhibits properties typical of carboxylic acids, including acidity and the ability to form hydrogen bonds.

This compound can interact with various biological targets, influencing enzymatic activities and receptor interactions. The compound has been noted for its role in:

- Enzyme Inhibition : It may act as an inhibitor or substrate in enzymatic reactions, affecting pathways involved in metabolism and signal transduction.

- Receptor Modulation : Research indicates that derivatives of this compound can selectively activate certain receptors, such as the melanocortin receptors, which are involved in energy homeostasis and appetite regulation .

1. Antimicrobial Activity

Preliminary studies have shown that compounds related to this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

2. Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in various conditions, including:

- Obesity : As mentioned, its interaction with melanocortin receptors may offer a pathway for developing anti-obesity drugs by influencing appetite control.

- Cancer : Some derivatives have shown promise in exhibiting cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents .

Study on Melanocortin Receptor Agonists

A study explored the agonistic effects of 1-amino-4-phenylcyclohexane-1-carboxylic acid derivatives on human melanocortin receptors. The findings revealed that specific modifications could enhance selectivity towards the MC4 receptor while minimizing activity at other receptor subtypes . This research underscores the importance of structural modifications in enhancing therapeutic efficacy.

Antimicrobial Testing

Research investigating the antimicrobial properties of cyclohexane carboxylic acids demonstrated effective inhibition against various bacterial strains. The study utilized standard disk diffusion methods to assess activity levels, with results indicating significant zones of inhibition for certain derivatives .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.